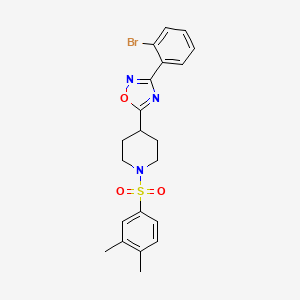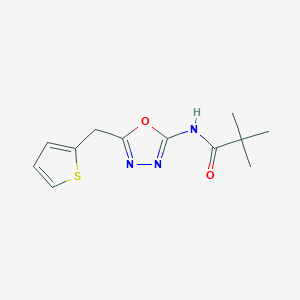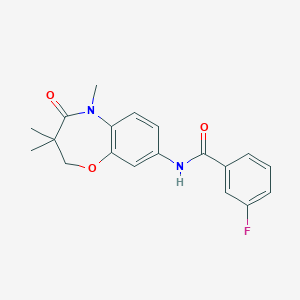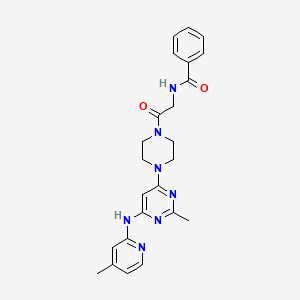
3-(2-Bromophényl)-5-(1-((3,4-diméthylphényl)sulfonyl)pipéridin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C21H22BrN3O3S and its molecular weight is 476.39. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenyl)-5-(1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Propriétés anticancéreuses : Le 3-(2-bromophényl)-5-(1-((3,4-diméthylphényl)sulfonyl)pipéridin-4-yl)-1,2,4-oxadiazole présente une activité anticancéreuse prometteuse. Les chercheurs ont étudié ses effets sur les lignées cellulaires cancéreuses, notamment pour inhiber la croissance tumorale et induire l'apoptose. Des études mécanistiques suggèrent des interactions avec des voies cellulaires clés impliquées dans la progression du cancer .
Agents anti-inflammatoires : La structure unique du composé en fait un candidat intéressant pour la conception de médicaments anti-inflammatoires. En modulant les voies inflammatoires, il pourrait potentiellement atténuer des affections telles que la polyarthrite rhumatoïde, la maladie inflammatoire de l'intestin et d'autres troubles inflammatoires chroniques.
Conclusion
Les applications diverses du this compound mettent en évidence son potentiel en chimie médicinale, en science des matériaux, en biologie chimique et en chimie de coordination. Au fur et à mesure que la recherche se poursuit, nous pourrions découvrir des utilisations encore plus excitantes pour ce composé intrigant . 🌟
Propriétés
IUPAC Name |
3-(2-bromophenyl)-5-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-14-7-8-17(13-15(14)2)29(26,27)25-11-9-16(10-12-25)21-23-20(24-28-21)18-5-3-4-6-19(18)22/h3-8,13,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCHKSFGRBJCQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC=CC=C4Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)


![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)


![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2505031.png)
![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
